molecular formula C22H19BrF3N3OS B2673483 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1226439-29-7

2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2673483
CAS No.: 1226439-29-7
M. Wt: 510.37
InChI Key: RTIGXNWPAJVBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an imidazole ring, a bromophenyl group, a trifluoromethylphenyl group, and a pyrrolidinyl group

Preparation Methods

The synthesis of 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl and trifluoromethylphenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Thioether formation: The thioether linkage is formed by reacting the imidazole derivative with a suitable thiol compound.

    Attachment of the pyrrolidinyl group: This step involves the nucleophilic substitution reaction where the pyrrolidinyl group is introduced.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the imidazole ring or other functional groups.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or alkoxides.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent, pending further research and clinical trials.

    Industry: It can be utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or disruption of cellular processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone include other imidazole derivatives with varying substituents. These compounds may share some chemical properties but differ in their biological activity and applications. Examples of similar compounds include:

  • 1-(4-bromophenyl)-2-(1H-imidazol-2-yl)ethanone
  • 2-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
  • 1-(pyrrolidin-1-yl)-2-(1H-imidazol-2-yl)ethanone

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrF3N3OS/c23-17-8-6-15(7-9-17)19-13-27-21(31-14-20(30)28-10-1-2-11-28)29(19)18-5-3-4-16(12-18)22(24,25)26/h3-9,12-13H,1-2,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIGXNWPAJVBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.